molecular formula C17H19ClN2O4S B608174 JC124

JC124

Cat. No.: B608174
M. Wt: 382.9 g/mol
InChI Key: LXYPQRJNQPYTQW-UHFFFAOYSA-N
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Description

JC124 is a small molecule inhibitor specifically targeting the nucleotide-binding domain leucine-rich repeats family protein 3 (NLRP3) inflammasome. This compound has shown significant potential in reducing neuroinflammation and providing neuroprotection, making it a promising candidate for treating various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

JC124 is synthesized through a series of chemical reactions involving the formation of a sulfonamide bond. The synthetic route typically involves the reaction of a chlorinated aromatic compound with an amine, followed by sulfonation to introduce the sulfonamide group .

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as using high-purity reagents to minimize impurities .

Mechanism of Action

JC124 exerts its effects by selectively inhibiting the formation and activation of the NLRP3 inflammasome. This inhibition prevents the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. By blocking these pathways, this compound reduces inflammation and protects against neuronal damage .

Biological Activity

JC124 is a novel small molecule identified as a selective inhibitor of the NLRP3 inflammasome, which plays a significant role in various inflammatory diseases, including Alzheimer's disease (AD) and acute myocardial infarction (AMI). This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and structure-activity relationship (SAR) studies.

The NLRP3 inflammasome is a multi-protein complex that activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. This compound inhibits this pathway by preventing NLRP3 activation, thereby reducing inflammation and associated pathologies.

Alzheimer's Disease Models

In studies utilizing APP/PS1 transgenic mouse models, this compound demonstrated significant therapeutic effects:

  • Reduction of Amyloid Plaques : Treatment with this compound led to a dose-dependent decrease in amyloid-β (Aβ) plaque deposits, a hallmark of AD pathology. Specifically, after three months of treatment, there was a notable reduction in Aβ load and neuroinflammation .
  • Improvement in Cognitive Function : Behavioral tests such as the Morris Water Maze (MWM) and Novel Object Recognition (NOR) indicated improved cognitive functions in treated mice compared to controls .
ParameterControl GroupThis compound Treatment
Aβ Plaque LoadHighSignificantly Reduced
Neuroinflammation MarkersElevatedSignificantly Reduced
Cognitive Function (MWM Score)LowImproved

Acute Myocardial Infarction Models

In AMI models, this compound was shown to:

  • Reduce Infarct Size : Administration of this compound significantly decreased myocardial infarct size following ischemia-reperfusion injury. This effect was attributed to the inhibition of NLRP3 inflammasome activation .
  • No Hypoglycemic Effects : Importantly, this compound treatment did not induce hypoglycemia, indicating a favorable safety profile in cardiovascular applications .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into the chemical modifications that enhance the potency and selectivity of this compound. The following observations were made:

  • Benzamide Moiety : Modifications on the benzamide moiety were critical for biological activity. Substituents at specific positions significantly influenced inhibitory potency.
  • Sulfonamide Moiety : Alterations to the sulfonamide group were generally well tolerated, allowing for further optimization without loss of activity .

Table 1: Inhibitory Potency of this compound Analogues

Compound IDIC50 (μM)Description
This compound0.75 ± 0.10Original compound
140.55 ± 0.09Improved analogue
170.42 ± 0.08Most potent analogue identified

Case Studies

  • Alzheimer's Disease Prevention : A study demonstrated that early treatment with this compound prevented the onset of AD pathology in TgCRND8 mice, highlighting its potential as a preventive therapeutic agent .
  • Traumatic Brain Injury (TBI) : In a rat model of TBI, post-injury treatment with this compound significantly reduced neuronal degeneration and inflammatory responses, showcasing its neuroprotective properties .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-[4-(methylsulfamoyl)phenyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-19-25(22,23)14-6-3-12(4-7-14)9-10-20-17(21)15-11-13(18)5-8-16(15)24-2/h3-8,11,19H,9-10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYPQRJNQPYTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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